molecular formula C16H21N3O2 B14865820 tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate

tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate

Cat. No.: B14865820
M. Wt: 287.36 g/mol
InChI Key: PVXOKGBFUOUMHZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate is a chemical compound with the molecular formula C15H20O2N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of 4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid, which is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
  • tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate

Uniqueness

Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)8-12-4-6-13(7-5-12)10-19-11-14(17)9-18-19/h4-7,9,11H,8,10,17H2,1-3H3

InChI Key

PVXOKGBFUOUMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=C(C=N2)N

Origin of Product

United States

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